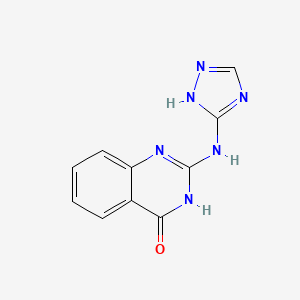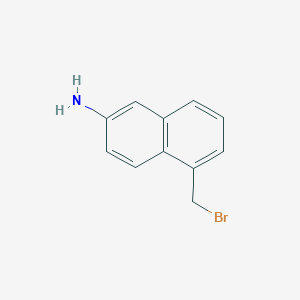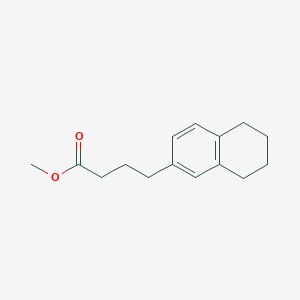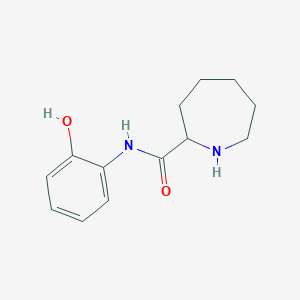
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine is a compound that features a quinazoline ring fused with a pyrrolidine ring. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrrolidine, on the other hand, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes to form the quinazoline core . The pyrrolidine ring can be introduced through nucleophilic substitution reactions using suitable amines and halogenated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit the growth of cancer cells or bacteria by interfering with essential biological pathways . The pyrrolidine ring enhances the compound’s stability and bioavailability, making it more effective in biological systems .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidinone derivatives: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine is unique due to the combination of the quinazoline and pyrrolidine rings, which enhances its biological activity and pharmacokinetic properties. This dual functionality makes it a promising candidate for drug development and other scientific applications .
属性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-(2-methylquinazolin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3 |
InChI 键 |
UWCOXYYPAUZJPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)



![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)


![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)




